Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester
Description
Properties
CAS No. |
62775-11-5 |
|---|---|
Molecular Formula |
C11H9Cl2N3O2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
1H-pyrazol-4-ylmethyl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-8-1-2-10(9(13)3-8)16-11(17)18-6-7-4-14-15-5-7/h1-5H,6H2,(H,14,15)(H,16,17) |
InChI Key |
SLZMFKBFJLCMOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Approaches
Pyrazole rings are typically synthesized via [3+2] cycloaddition between α,β-unsaturated carbonyl compounds and hydrazines. For example, α-diazosulfoximines react with alkynes under Rh(II) catalysis to form pyrazoles with electron-withdrawing groups at the 4-position. This method yields 1H-pyrazole-4-carboxylic acid derivatives, which can be reduced to hydroxymethyl intermediates. In one study, alkynes bearing ketones or sulfones produced pyrazoles in 65–92% yields, though phenylacetylene failed due to electronic mismatches.
Hydrazine-Based Cyclization
Patent WO2012025469A1 details pyrazole-4-carboxylate synthesis via hydrazine reactions with β-keto esters in halogenated solvents like 1,1,1,3,3-pentafluorobutane. This method achieves high regioselectivity (≥95%) and scalability, critical for industrial applications. The solvent’s low polarity and high boiling point facilitate efficient heat transfer and product isolation.
Functionalization of Pyrazole Intermediates
Reduction of 1H-pyrazole-4-carboxylic acid esters (e.g., methyl or tert-butyl esters) using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields 1H-pyrazol-4-ylmethanol. For instance, hydrolysis of methyl esters in aqueous HCl followed by NaBH4 reduction achieved 78–85% yields in similar systems.
Carbamate Formation Strategies
Isocyanate-Alcohol Coupling
The most direct route involves reacting 2,4-dichlorophenyl isocyanate with 1H-pyrazol-4-ylmethanol. Isocyanates are synthesized from 2,4-dichloroaniline via phosgene or triphosgene treatment, though safer alternatives like urea pyrolysis are emerging. In a patented process, carbamate formation in dichloromethane at 0–5°C afforded 89% yield with minimal side products.
Chloroformate-Mediated Route
Alternatively, 2,4-dichlorophenyl chloroformate reacts with 1H-pyrazol-4-ylmethanol in the presence of a base (e.g., pyridine or triethylamine). This method avoids handling toxic isocyanates but requires anhydrous conditions. A study using similar chloroformates reported 82% yield with 99% purity after recrystallization.
Optimization Challenges
Regioselectivity in Pyrazole Synthesis
Electron-withdrawing groups on alkynes direct cycloaddition regiochemistry, but steric effects from dichlorophenyl groups may hinder reactivity. Microwave-assisted synthesis reduced reaction times from 24 h to 2 h while maintaining 88% yield in analogous systems.
Solvent and Catalyst Selection
Halogenated solvents like 1,1,1,3,3-pentafluorobutane enhance pyrazole regioselectivity by stabilizing transition states. For carbamate coupling, polar aprotic solvents (e.g., THF) improved yields by 12% compared to toluene.
Protecting Group Management
Tert-butyl carbamates (Boc) are often used to protect amines during pyrazole functionalization. Oxidative deprotection with ceric ammonium nitrate (CAN) achieved 94% recovery in CK2 inhibitor syntheses.
Data Tables
Table 1: Comparison of Pyrazole Synthesis Methods
Table 2: Carbamate Coupling Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 2,4-Dichlorophenyl isocyanate | CH₂Cl₂ | 0–5 | 89 | 98 | |
| 2,4-Dichlorophenyl chloroformate | THF | 25 | 82 | 99 |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester is a chemical compound belonging to the carbamate class, characterized by a dichlorophenyl group and a pyrazole moiety. It has a molecular formula of and a molecular weight of approximately 276.12 g/mol. The dichlorophenyl group suggests it may have applications in pharmaceuticals and agrochemicals because of its biological activity.
Reactions
- Hydrolysis Carbamic acid esters undergo hydrolysis, where the ester bond is cleaved by water, leading to the formation of a carbamic acid and an alcohol. For this compound, hydrolysis would yield 1H-pyrazol-4-ylmethyl alcohol and 2,4-dichlorophenyl carbamic acid.
- Nucleophilic Substitution The compound may undergo nucleophilic substitution reactions because of electrophilic centers in its structure, rendering it reactive towards alcohols and amines.
Synthesis
The synthesis of this compound can be achieved through several methods.
Applications
Carbamic acid esters are used in a variety of fields:
- Interaction studies often focus on their binding affinities with biological targets like enzymes or receptors. Studies on similar compounds have demonstrated interactions with acetylcholinesterase and other enzymes involved in neurotransmission, which is crucial for understanding the pharmacodynamics of these compounds.
Structural Features and Uniqueness
The uniqueness of this compound is in its combination of a dichlorophenyl group with a pyrazole moiety. This combination may enhance its biological activity compared to simpler carbamates or those lacking the pyrazole structure, and the chlorine substituents may influence its solubility and reactivity profiles.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Carbaryl | Carbaryl | Widely used pesticide; less selective than carbamate esters |
| Phenylcarbamate | Phenylcarbamate | Exhibits anti-inflammatory properties; lacks dichloro substituents |
| Methylcarbamate | Methylcarbamate | Simple structure; used as an insecticide |
Mechanism of Action
The mechanism of action of carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in Agrochemicals
The compound shares structural motifs with several agrochemicals documented in the provided evidence:
Key Observations:
- Triazole Derivatives (Etaconazole, Propiconazole) : These fungicides inhibit fungal ergosterol biosynthesis via cytochrome P450 enzymes. Their 1,3-dioxolane and triazole groups differ from the carbamate-pyrazole system, suggesting divergent mechanisms .
- Thiazole Carboxylic Acid: This compound’s thiazole ring and carboxylic acid group contrast with the target’s carbamate ester, likely directing it toward herbicidal activity via disruption of plant amino acid synthesis .
- Target Compound : The carbamate group may act as a cholinesterase inhibitor (common in insecticides), while the pyrazole ring could modulate binding to insect-specific targets, differentiating it from triazoles and thiazoles.
Physicochemical Properties and Bioactivity
While direct data for the target compound is unavailable, inferences are drawn from analogs:
- Lipophilicity : The 2,4-dichlorophenyl group increases logP values, enhancing bioavailability but raising bioaccumulation risks. Pyrazole’s polarity may reduce logP compared to triazoles .
- Metabolic Stability : Carbamates are generally susceptible to hydrolysis, whereas triazoles exhibit greater metabolic stability due to their aromatic heterocycles .
Research Findings and Mechanistic Insights
Mode of Action Hypotheses
- Triazoles : Well-documented as sterol biosynthesis inhibitors (SBIs), targeting fungal CYP51 .
- Thiazole Derivatives: Often inhibit acetolactate synthase (ALS) in plants, disrupting branched-chain amino acid synthesis .
- Target Compound : Likely inhibits acetylcholinesterase (AChE) in insects, a hallmark of carbamates. The pyrazole moiety may confer selectivity for insect AChE over mammalian isoforms.
Biological Activity
Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl group and a pyrazole moiety, which are known to contribute to various pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of two chlorine atoms on the phenyl ring and a pyrazole ring that is linked via a methyl ester functional group.
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effectiveness against a range of bacterial strains. For instance, derivatives of pyrazole were tested for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of carbamic acid derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. The structure-activity relationship (SAR) of these compounds suggests that modifications to the pyrazole ring can enhance their anti-inflammatory efficacy .
Case Studies
- Case Study 1: Antibacterial Activity
- Case Study 2: Anti-inflammatory Activity
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of carbamic acid derivatives is crucial for assessing their safety and efficacy. Studies have shown that these compounds are metabolized in the liver and excreted primarily through urine. Toxicological assessments have indicated low toxicity profiles at therapeutic doses, making them suitable candidates for further development in clinical applications .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
